molecular formula C12H10O2 B7938860 2-Hydroxy-1-naphthalen-2-yl-ethanone CAS No. 49801-18-5

2-Hydroxy-1-naphthalen-2-yl-ethanone

Cat. No.: B7938860
CAS No.: 49801-18-5
M. Wt: 186.21 g/mol
InChI Key: HMYNGQYVXBPOEN-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthalen-2-yl-ethanone, also known as 2’-Acetonaphthone, 1’-hydroxy-, is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and an ethanone group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-naphthalen-2-yl-ethanone can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and a base, typically sodium hydroxide, to form the desired product . Another method involves the condensation of 2-hydroxy-1-naphthaldehyde with acetone in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Reimer-Tiemann reactions or other condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthalen-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthalen-2-yl-ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-naphthalen-2-yl-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and ethanone groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-hydroxy-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNGQYVXBPOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290826
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49801-18-5
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49801-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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